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molecular formula C5H3ClN4 B014466 6-Chloropurine CAS No. 87-42-3

6-Chloropurine

Cat. No. B014466
M. Wt: 154.56 g/mol
InChI Key: ZKBQDFAWXLTYKS-UHFFFAOYSA-N
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Patent
US08759360B2

Procedure details

In Step 1, 6-chloro-2-methyl-4,5-pyrimidinediamine is reacted with a benzaldehyde (3) to provide a 6-chloropurine (6), essentially as described in Scheme 1, Step 2, above. In Step 2, a 6-chloropurine (6) is reacted with a piperazine (5) to provide a piperazinyl purine (7) essentially as described in Scheme 1, Step 3, above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](C)[N:5]=[C:4]([NH2:9])[C:3]=1[NH2:10].[CH:11](=O)C1C=CC=CC=1>>[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[C:3]=1[NH:10][CH:11]=[N:9]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=NC(=N1)C)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2NC=NC2=NC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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